molecular formula C8H8FN3S B255993 2-fluorobenzaldehyde thiosemicarbazone

2-fluorobenzaldehyde thiosemicarbazone

Cat. No.: B255993
M. Wt: 197.24 g/mol
InChI Key: AAVLMTXPFUGOSG-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluorobenzaldehyde thiosemicarbazone is an organosulfur compound with a unique structure that includes a fluorophenyl group and a methyleneamino linkage to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzaldehyde thiosemicarbazone typically involves the condensation of 2-fluorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the formation of the desired product . The reaction can be represented as follows:

2-fluorobenzaldehyde+thioureaThis compound\text{2-fluorobenzaldehyde} + \text{thiourea} \rightarrow \text{this compound} 2-fluorobenzaldehyde+thiourea→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-fluorobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C8H8FN3S

Molecular Weight

197.24 g/mol

IUPAC Name

[(E)-(2-fluorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8FN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+

InChI Key

AAVLMTXPFUGOSG-VZUCSPMQSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)F

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)F

Origin of Product

United States

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